![molecular formula C16H16N2O4 B2969256 Ethyl 4-(benzylamino)-3-nitrobenzoate CAS No. 312921-97-4](/img/structure/B2969256.png)
Ethyl 4-(benzylamino)-3-nitrobenzoate
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Overview
Description
Ethyl 4-(benzylamino)-3-nitrobenzoate, commonly referred to as EBNB, is a synthetic compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in most organic solvents and has a melting point of 140-144 °C. EBNB has been used in a variety of scientific research applications due to its chemical and physical properties.
Scientific Research Applications
1. Chemical Synthesis and Structural Characterization
Ethyl 4-(benzylamino)-3-nitrobenzoate, a compound related to ethyl 4-(butylamino)-3-nitrobenzoate, is used in chemical synthesis. For instance, Sathyanarayana and Poojary (2021) demonstrated the conversion of ethyl 4-(butylamino)-3-nitrobenzoate into ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate using a "one-pot" nitro-reductive cyclization process. This process is significant in organic chemistry for creating complex molecules with high yields and involves techniques like Fourier-transfer infrared spectroscopy (FT-IR) and Proton nuclear magnetic resonance (1H-NMR) for structural characterization (Sathyanarayana & Poojary, 2021).
2. Study of Molecular Interactions and Reactivity
Research by Iskander, Tewfik, and Wasif (1966) examined the influence of the nitro group on the reactivity of ethyl nitrobenzoates, including compounds similar to this compound. They investigated how the position of the nitro group affects the rates of alkaline hydrolysis, which is fundamental in understanding molecular interactions and reactivity in organic chemistry (Iskander, Tewfik, & Wasif, 1966).
3. Crystal Structure Analysis
The crystal structure of compounds like this compound is another area of scientific interest. Babu et al. (2009) examined the crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a structurally similar compound. Their research involved analyzing the molecule's intramolecular and intermolecular hydrogen bonds, providing insights into its structural properties (Babu et al., 2009).
4. Third-Order Nonlinear Optical Properties
A study by Nair et al. (2022) explored the third-order nonlinear optical properties of derivatives of this compound. They investigated compounds like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate for their potential in photonic applications, demonstrating the significance of such compounds in developing new materials for photonics and optoelectronics (Nair et al., 2022).
Mechanism of Action
Target of Action
Benzylamine, a component of the molecule, is known to be involved in various biological processes . Similarly, compounds with a benzylamino group have been studied for their potential as PPARα agonists .
Mode of Action
Without specific studies on Ethyl 4-(benzylamino)-3-nitrobenzoate, it’s challenging to determine its exact mode of action. Benzylamines can undergo various reactions, including n-alkylation .
Biochemical Pathways
Phenolic compounds, which have a similar benzene ring structure, are known to be involved in various biochemical pathways .
Pharmacokinetics
Similar compounds have shown good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability .
Result of Action
Compounds with similar structures have shown various biological activities .
Action Environment
The stability of similar compounds can be influenced by factors such as ph and temperature .
properties
IUPAC Name |
ethyl 4-(benzylamino)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-22-16(19)13-8-9-14(15(10-13)18(20)21)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWSCURTPBKAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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